A Technical Guide to 2-Amino-6-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-Amino-6-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, safety and handling guidelines, and its significant role as a precursor in the synthesis of targeted therapeutics, particularly kinase inhibitors. A representative experimental protocol for its synthesis is also provided, alongside visualizations to illustrate its utility in drug development workflows.
Introduction
2-Amino-6-(trifluoromethyl)benzonitrile (CAS Number: 58458-11-0 ) is an aromatic organic compound featuring an amino group, a nitrile group, and a trifluoromethyl group attached to a benzene ring.[1] The strategic placement of these functional groups makes it a highly valuable intermediate in the synthesis of complex heterocyclic structures, which are scaffolds for a variety of pharmacologically active molecules. The presence of the trifluoromethyl (-CF3) group, in particular, is of high interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of the final drug candidate.
Properties of 2-Amino-6-(trifluoromethyl)benzonitrile
A thorough understanding of the physicochemical properties of 2-Amino-6-(trifluoromethyl)benzonitrile is essential for its effective use in synthesis and research.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 58458-11-0 | [1] |
| Molecular Formula | C8H5F3N2 | [1] |
| Molecular Weight | 186.14 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8°C, in dark place, under inert atmosphere | [1] |
| Melting Point (of isomer 4-Amino-2-(trifluoromethyl)benzonitrile) | 141-145 °C |
Safety and Handling
2-Amino-6-(trifluoromethyl)benzonitrile is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Data sourced from Sigma-Aldrich product information.[1]
Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile
While a specific peer-reviewed experimental protocol for the synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile was not found, a representative multi-step synthesis can be adapted from a patented process for a similar compound, 4-amino-2-trifluoromethyl benzonitrile. This process highlights a common strategy for the preparation of such molecules.
Representative Experimental Protocol
This protocol is for illustrative purposes and is based on a three-step synthesis starting from a fluorinated benzene derivative.
Step 1: Positional Bromination
-
In a suitable reactor, charge m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.
-
Heat the mixture to reflux with stirring.
-
Add dibromohydantoin in portions over a period of time.
-
Maintain the reaction at reflux for approximately 6.5 hours.
-
After completion, cool the reaction mixture and quench with an ice-water solution to precipitate the product, 4-fluoro-2-trifluoromethyl bromobenzene.
-
Isolate the product by filtration and wash with water.
Step 2: Cyano Group Displacement
-
In a separate reactor, charge quinoline and cuprous cyanide.
-
Heat the mixture to reflux with stirring.
-
Add the 4-fluoro-2-trifluoromethyl bromobenzene obtained from Step 1 dropwise.
-
Continue to reflux for approximately 22 hours after the addition is complete.
-
Isolate the product, 4-fluoro-2-trifluoromethylbenzonitrile, by steam distillation.
Step 3: Ammonolysis and Substitution
-
Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol in a pressure vessel.
-
Introduce liquid ammonia into the vessel.
-
Heat the sealed vessel to 120°C and maintain the reaction for 8 hours.
-
Cool the reactor and vent the excess ammonia.
-
The resulting crude product, 4-amino-2-trifluoromethylbenzonitrile, can be purified by recrystallization from a suitable solvent like toluene to yield the final high-purity product.
This protocol is adapted from a patented synthesis and should be performed by qualified personnel with appropriate safety precautions.
Applications in Drug Discovery and Development
2-Amino-6-(trifluoromethyl)benzonitrile is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The presence of the amino and nitrile groups in an ortho-position facilitates the construction of fused ring systems, which are common motifs in many drug molecules.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2] Small molecule kinase inhibitors have emerged as a significant class of therapeutic agents. The structural features of 2-Amino-6-(trifluoromethyl)benzonitrile make it an ideal starting material for the synthesis of various kinase inhibitors. The trifluoromethyl group can contribute to improved metabolic stability and potency of the final drug molecule.
Below is a conceptual workflow illustrating the role of 2-Amino-6-(trifluoromethyl)benzonitrile in a drug discovery pipeline targeting kinases.
